molecular formula C10H9NO B2960318 6-Isoquinolinol, 8-methyl- CAS No. 918488-39-8

6-Isoquinolinol, 8-methyl-

Cat. No. B2960318
CAS RN: 918488-39-8
M. Wt: 159.188
InChI Key: BTIABXGGTUTFTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis. The Bischler-Napieralski reaction involves cyclization of beta-phenylethylamine to isoquinoline under acid catalysis. The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone .

Scientific Research Applications

Quantum Entanglement for Cancer Diagnosis

A study presented an analytical model to examine the interaction between a moving nano molecule related to 6-Isoquinolinol, 8-Methyl- and a two-mode field in the presence of two-photon transitions for diagnosing human cancer cells, tissues, and tumors. This interaction was analyzed using the reduced Von Neumann entropy and Jaynes-Cummings model, offering insights into using quantum entanglement dynamics for medical diagnosis (Alireza, Jennifer, & Angela, 2019).

Metal Ion Sensing

Research into quinoline-based isomers, including derivatives of 6-Isoquinolinol, 8-Methyl-, has demonstrated remarkable fluorescence sensing properties for metal ions such as Al3+ and Zn2+. These compounds, through Schiff-base condensation, have shown significant potential as dual fluorescence chemosensors, highlighting their application in detecting and quantifying metal ions in various environments (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Antimicrobial and Antioxidant Properties

A series of new Indolo[3,2-c]isoquinoline derivatives, encompassing 6-Isoquinolinol, 8-Methyl-, were synthesized and evaluated for their biological activities. These compounds demonstrated potent antimicrobial activity against various bacteria and fungi, as well as promising antioxidant properties. This suggests their potential use in developing new antimicrobial and antioxidant agents (Verma, 2018).

Structural and Vibrational Studies

Research on phthalide isoquinoline alkaloids, including 6-Isoquinolinol, 8-Methyl-, has utilized quantum chemical calculations and experimental methods to elucidate their structure and vibrational spectra. These studies provide valuable insights into the molecular properties of these compounds, which can be critical for drug design and medicinal applications (Mishra, Joshi, Srivastava, Tandon, & Jain, 2014).

Isoquinoline Alkaloids in Traditional Medicine

Investigations into the rhizoma of Coptis chinensis have identified several isoquinoline alkaloids, including 6-Isoquinolinol, 8-Methyl-, with potential medicinal properties. These compounds have been isolated for the first time from this plant, suggesting their significance in traditional medicine and potential therapeutic applications (Qing, 2007).

Novel Alkaloid Discovery

Research on the plateau plant Corydalis hendersonii, used in traditional Tibetan medicine, led to the discovery of a new isoquinoline alkaloid along with nine known ones. This work underscores the ongoing exploration of natural products for novel compounds with medicinal value (Fu, Zhou, Liao, Bai, Peng, & Ding, 2009).

Safety and Hazards

While specific safety and hazard information for 6-Isoquinolinol, 8-methyl- is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

Isoquinoline and its derivatives have attracted considerable attention due to their wide range of biological activities and potential therapeutic applications. Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel isoquinoline-based drugs .

properties

IUPAC Name

8-methylisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-9(12)5-8-2-3-11-6-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIABXGGTUTFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918488-39-8
Record name 8-methylisoquinolin-6-ol
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